molecular formula C9H18N2O2 B15051768 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide

Cat. No.: B15051768
M. Wt: 186.25 g/mol
InChI Key: PXESSNYWFWJLEY-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents. One common method is the reaction of N,N-dimethylacetamide with 3-(hydroxymethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyrrolidin-2-one: A lactam derivative with diverse biological activities.

    N,N-Dimethylacetamide: A solvent and reagent used in organic synthesis.

Uniqueness

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide is unique due to the presence of both a hydroxymethyl group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(13)6-11-4-3-8(5-11)7-12/h8,12H,3-7H2,1-2H3

InChI Key

PXESSNYWFWJLEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1CCC(C1)CO

Origin of Product

United States

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